Technical Monograph: 1,3-Dimethylimidazolium Tetrahydroborate ([MMIm][BH₄])
Technical Monograph: 1,3-Dimethylimidazolium Tetrahydroborate ([MMIm][BH₄])
CAS Number: 1211417-77-4 Formula: C₅H₁₃BN₂ Molecular Weight: 111.98 g/mol [1]
Executive Summary
1,3-dimethylimidazolium tetrahydroborate (commonly abbreviated as [MMIm][BH₄]) represents a specialized class of Energetic Ionic Liquids (EILs) and functionalized salts. Unlike conventional ionic liquids used merely as solvents, [MMIm][BH₄] integrates a high-energy reducing anion ([BH₄]⁻) with a planar, aromatic cation ([MMIm]⁺).
This compound occupies a critical niche in two distinct fields:
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Hypergolic Propulsion: As a fuel component that ignites spontaneously upon contact with oxidizers (e.g., White Fuming Nitric Acid), eliminating the need for external ignition sources in rocketry.
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Green Organic Synthesis: As a soluble, chemo-selective reducing agent that functions in non-aqueous environments, offering an alternative to sodium borohydride (NaBH₄).
Critical Technical Note: Researchers must distinguish between the ionic salt ([MMIm]⁺[BH₄]⁻) and its thermodynamically favored neutral isomer, the N-heterocyclic carbene borane adduct (NHC-BH₃). This guide addresses the handling and application of the ionic form while delineating the conditions that trigger its conversion.
Physicochemical Architecture & Stability
Structural Composition
The compound consists of a 1,3-dimethylimidazolium cation and a tetrahydroborate anion. The absence of long alkyl chains (unlike its butyl- or octyl- analogs) results in a high degree of symmetry.
| Property | Value / Description | Note |
| Physical State | White crystalline solid / Powder | Unlike [BMIm][BH₄] (liquid), the symmetric methyl substituents increase lattice energy, raising the melting point. |
| Melting Point | 138.0 – 142.0 °C | High melting point classifies it technically as an "Ionic Solid" at RT, though often grouped with ILs due to behavior. |
| Solubility | Polar aprotic solvents (DMSO, Acetonitrile) | Insoluble in non-polar hydrocarbons; reacts violently with water/protic solvents. |
| Active Hydrogen | ~3.6 wt% (Theoretical) | High gravimetric hydrogen density due to the [BH₄]⁻ anion. |
The C2-Proton Acidity & Tautomerization
A defining characteristic of [MMIm][BH₄] is the acidity of the proton at the C2 position of the imidazolium ring. In the presence of the basic [BH₄]⁻ anion or under thermal stress, the cation can deprotonate. This leads to the formation of a neutral N-Heterocyclic Carbene (NHC), which immediately coordinates with the borane (BH₃) generated from the anion.
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Implication: Long-term storage requires strictly anhydrous conditions and temperatures below 50°C to prevent "aging" into the neutral NHC-BH₃ adduct, which lacks the ionic conductivity and hypergolic intensity of the salt.
Synthesis & Purification Protocol
Objective: Synthesize high-purity [MMIm][BH₄] via anion metathesis while preventing hydrolysis or carbene formation.
Reagents
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Precursor: 1,3-dimethylimidazolium iodide ([MMIm]I) or chloride.
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Solvent System: Anhydrous Acetone or Dichloromethane (DCM).
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Atmosphere: Dry Nitrogen or Argon (Schlenk line or Glovebox required).
Step-by-Step Methodology
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Precursor Preparation: Dissolve [MMIm]I (1 eq) in anhydrous acetone under inert atmosphere.
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Metathesis: Add NaBH₄ (1.1 eq) slowly to the solution. The reaction is driven by the precipitation of the inorganic byproduct (NaI).
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Reaction:[MMIm]I + NaBH₄ → [MMIm][BH₄] + NaI(s)
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Reaction Phase: Stir vigorously for 24–48 hours at room temperature. Do not heat, as this promotes NHC-borane adduct formation.
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Filtration: Cannula-filter the mixture through a fritted glass filter (porosity 4) to remove the solid NaI byproduct.
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Isolation: Evaporate the solvent from the filtrate under high vacuum (<0.1 mbar) at ambient temperature.
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Recrystallization (Optional): If the product appears yellow (indicating impurities), recrystallize from a minimal amount of dry acetonitrile/ether.
Synthesis Workflow Diagram
Caption: Anion metathesis workflow for [MMIm][BH4] synthesis highlighting the critical thermal constraint to avoid adduct formation.
Mechanistic Applications
Hypergolic Propulsion (Energy)
[MMIm][BH₄] is a candidate for "Green" hypergolic fuels, replacing toxic hydrazine. Upon contact with an oxidizer like White Fuming Nitric Acid (WFNA), the [BH₄]⁻ anion acts as the ignition trigger.
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Mechanism:
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Oxidation of Anion: [BH₄]⁻ is rapidly oxidized by HNO₃, releasing massive heat and hydrogen gas.
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Ignition: The heat accumulation exceeds the auto-ignition temperature of the cation, leading to combustion.
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Performance: Short ignition delay (ID) times (<20 ms) are desired. While [MMIm] chains are short, the high density of [BH₄]⁻ provides excellent specific impulse (Isp).
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Chemoselective Reduction (Organic Synthesis)
Unlike NaBH₄, which requires protic solvents (methanol/water) that can interfere with sensitive substrates, [MMIm][BH₄] is soluble in aprotic media.
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Protocol: Reduction of Aldehydes/Ketones.
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Advantage: The imidazolium cation can act as a phase transfer catalyst or weak Lewis acid, activating the carbonyl oxygen, while the borohydride delivers the hydride.
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Workup: Quench with dilute HCl, extract with ether. The IL byproduct can often be recycled.[5]
Reaction Mechanism Diagram
Caption: Mechanism of carbonyl reduction using [MMIm][BH4], showing cation-assisted activation.
Safety & Handling Standards
The borohydride anion dictates the safety profile. This compound is Water Reactive and Flammable .
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Moisture Sensitivity:
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Reaction: [BH₄]⁻ + 4H₂O → B(OH)₄⁻ + 4H₂↑
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Risk: Spontaneous generation of flammable hydrogen gas in a closed vessel can lead to overpressurization and explosion.
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Control: Store in a desiccator or glovebox. All glassware must be oven-dried.
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Incompatibility:
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Acids: Violent reaction releasing Diborane (B₂H₆), which is highly toxic and pyrophoric.
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Oxidizers: Hypergolic ignition (fire/explosion) on contact.
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Disposal:
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Quench slowly with acetone, then dilute acetic acid, followed by copious water. Do not dispose of active borohydride salts directly into aqueous waste streams.
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References
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Zhang, Y., et al. (2015). "Borohydride Ionic Liquids as Hypergolic Fuels: A Quest for Improved Stability." Chemistry – A European Journal.
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Curran, D. P., et al. (2015).[2] "Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride." The Journal of Organic Chemistry.
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TCI Chemicals. (n.d.). "Product Specification: (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate (CAS 1211417-77-4)."[7][8][9]
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Schneider, S., et al. (2008).[10] "Ionic Liquids as Hypergolic Fuels." Energy & Fuels.[10][11]
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Dupont, J., et al. (2002). "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews.
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